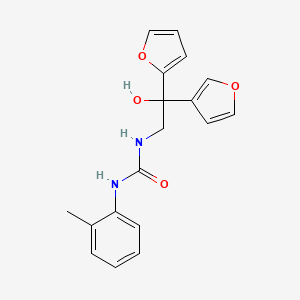

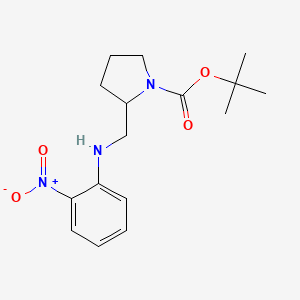

![molecular formula C17H15N5O B2839457 4-[3-(4-苯基-1H-1,2,3-三唑-1-基)氮杂环丁烷-1-羰基]吡啶 CAS No. 1797243-43-6](/img/structure/B2839457.png)

4-[3-(4-苯基-1H-1,2,3-三唑-1-基)氮杂环丁烷-1-羰基]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine” is a chemical compound . It is related to the class of 1,2,3-triazoles, which are known for their versatile properties and applications in various fields .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as IR spectroscopy and NMR . For instance, the IR spectrum of a related compound showed signals for C=O groups at 1625, 1609 cm−1 .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For instance, a related compound was found to be thermally stable with a decomposition onset temperature of 147–228 °C .科学研究应用

合成和结构研究

分子内氧化 N-N 键形成

该化合物参与了通过苯基碘双(三氟乙酸盐)介导的分子内环化合成生物学上重要的 1,2,4-三唑并[1,5-a]吡啶,具有高产率和短的反应时间 (郑等人,2014)。

环收缩对构象偏好的影响

探索了在脯氨酸的 α 碳上引入甲基或苯基基团后该化合物的结构后果,突出了环收缩对其类似物构象柔性的影响 (Revilla-López 等人,2012)。

催化和反应机理

羰基钴催化的氮杂环丁烷羰基化

该化合物在羰基钴催化的羰基化中起作用,合成吡咯烷酮,表现出良好的官能团耐受性和高区域选择性 (Roberto 和 Alper,1989)。

用于蓝色发射的阳离子 Ir(III) 配合物

其结构单元吡啶-唑部分用于开发多功能阳离子 Ir(III) 配合物,有助于蓝色发射和电子结构见解 (Huang 等人,2016)。

配体设计和金属配位

- 钯和铂配合物的三唑配体的开发:该化合物的三唑部分用于钯和铂配合物的配体的创建,展示了诸如 σ 极化和紫外/可见光谱行为的性质 (Schweinfurth 等人,2009)。

杂环化合物的合成

吡啶衍生物的新型合成

该化合物促进了各种吡啶衍生物的合成,包括与三唑和四唑部分相连的那些,展示了其在杂环化学中的多功能性 (El-Essawy 等人,2013)。

功能化吡咯烷的合成

其氮杂环丁烷环对于 2-(α-羟烷基)氮杂环丁烷的合成至关重要,导致形成具有特定重排的 3-(氯或甲磺酰氧基)吡咯烷 (Durrat 等人,2008)。

抗菌和生物学应用

具有抗菌活性的三唑并[4,3-a]吡啶的氧化合成

该化合物用于三唑并[4,3-a]吡啶的氧化合成,显示出显着的抗菌性能 (Prakash 等人,2011)。

吡啶衍生物的合成和生物学评价

探索了其在合成新的吡啶衍生物中的作用,其中一些衍生物显示出抗菌活性 (Al-Issa,2012)。

未来方向

作用机制

Target of Action

Similar 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in certain types of breast cancer.

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can inhibit the enzyme’s activity, leading to a decrease in estrogen production.

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . This suggests that the compound could potentially induce cell death in these cancer cells.

属性

IUPAC Name |

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c23-17(14-6-8-18-9-7-14)21-10-15(11-21)22-12-16(19-20-22)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTSDPWJRINGFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=NC=C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

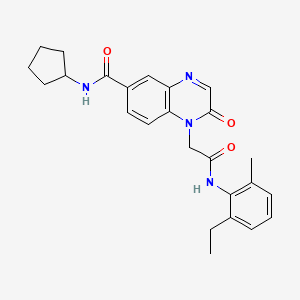

![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2839377.png)

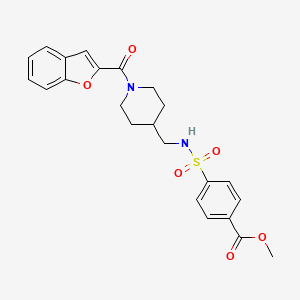

![(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2839380.png)

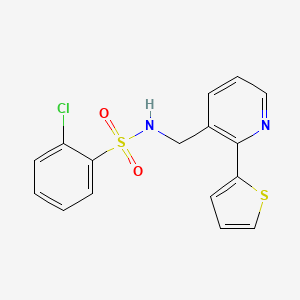

![N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2839384.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2839393.png)

![2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2839394.png)

![Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2839395.png)